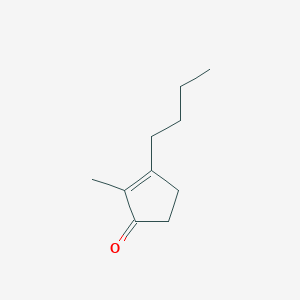

2-Cyclopenten-1-one, 3-butyl-2-methyl-

Description

Contextual Significance of Cyclopentenone Ring Systems in Chemical Synthesis and Theoretical Chemistry

The cyclopentenone ring is a highly important structural motif in organic chemistry. wikipedia.org Its significance stems from its dual functionality: the presence of both a ketone and a carbon-carbon double bond in a conjugated system. This arrangement makes the cyclopentenone ring susceptible to a variety of chemical transformations, including nucleophilic conjugate additions (Michael additions), Diels-Alder reactions, and various annulation strategies. acs.org

From a theoretical standpoint, the electronic properties of the cyclopentenone ring are of great interest. The conjugated system allows for delocalization of π-electrons, which influences the molecule's reactivity and spectroscopic properties. Computational studies on substituted cyclopentenones help in understanding the effects of different functional groups on the electronic structure and reactivity of the ring.

Historical and Current Research Landscape of Substituted Cyclopentenones

Historically, research on substituted cyclopentenones has been driven by their discovery in a wide array of natural products, including the fragrant jasmonates, the potent aflatoxins, and the physiologically crucial prostaglandins (B1171923). wikipedia.orgwikipedia.org The synthesis of these complex natural products has spurred the development of novel and efficient methods for constructing the cyclopentenone core.

Current research continues to expand upon this foundation. Modern synthetic methods, such as the Pauson-Khand reaction and the Nazarov cyclization, provide powerful tools for the stereocontrolled synthesis of highly substituted cyclopentenones. wikipedia.orgnrochemistry.comwikipedia.org The development of catalytic and asymmetric versions of these reactions is a major focus, aiming to produce enantiomerically pure cyclopentenone derivatives for applications in medicinal chemistry and materials science. acs.org Substituted cyclopentenones are now recognized as privileged core structures in drug discovery, with research exploring their potential as anti-inflammatory, anticancer, and antiviral agents. blucher.com.br

Specific Research Focus and Objectives for 2-Cyclopenten-1-one, 3-butyl-2-methyl-

While specific, in-depth research on 2-Cyclopenten-1-one, 3-butyl-2-methyl- is not extensively documented in publicly available literature, the research objectives for a compound of this nature can be inferred from the broader context of 2,3-dialkyl-substituted cyclopentenones.

Synthesis and Methodology Development: A primary research focus would be the development of efficient and stereoselective synthetic routes to this compound. Key objectives would include:

Exploration of Pauson-Khand Reaction Conditions: Investigating the [2+2+1] cycloaddition of an appropriate alkene, alkyne, and carbon monoxide to construct the cyclopentenone ring. nrochemistry.comwikipedia.org Research would aim to optimize reaction conditions, including the choice of metal catalyst and ligands, to maximize yield and regioselectivity.

Application of the Nazarov Cyclization: Studying the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone precursor. wikipedia.org Research would focus on controlling the stereochemistry of the resulting product.

Alternative Synthetic Strategies: Investigating other synthetic pathways, such as those involving intramolecular aldol (B89426) condensation or ring-closing metathesis, to access the target molecule.

Investigation of Physicochemical and Spectroscopic Properties: A fundamental research objective would be the thorough characterization of the compound's physical and chemical properties. This would involve:

Spectroscopic Analysis: Detailed analysis using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the synthesized compound.

| Spectroscopic Technique | Characteristic Features |

|---|---|

| Infrared (IR) Spectroscopy | Strong C=O stretch (~1700-1720 cm⁻¹), C=C stretch (~1620-1650 cm⁻¹) |

| ¹H NMR Spectroscopy | Signals for alkyl protons, allylic protons, and potentially vinylic protons depending on the substitution pattern. |

| ¹³C NMR Spectroscopy | Signals for carbonyl carbon (~200-210 ppm), olefinic carbons (~130-170 ppm), and aliphatic carbons. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns including loss of alkyl groups. |

Exploration of Potential Applications: Given the known applications of other substituted cyclopentenones, research on 2-Cyclopenten-1-one, 3-butyl-2-methyl- could be directed towards:

Fragrance and Flavor Chemistry: Many alkyl-substituted cyclopentenones possess distinct aromas. Research could explore the olfactory properties of this compound for potential use in the fragrance industry.

Intermediate for Complex Molecule Synthesis: Its functionalized five-membered ring makes it a potential building block for the synthesis of more complex organic molecules, including natural products and their analogs.

Biological Activity Screening: As a member of a class of compounds known for their biological activities, it could be screened for potential pharmacological properties.

Structure

3D Structure

Properties

CAS No. |

5760-60-1 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

3-butyl-2-methylcyclopent-2-en-1-one |

InChI |

InChI=1S/C10H16O/c1-3-4-5-9-6-7-10(11)8(9)2/h3-7H2,1-2H3 |

InChI Key |

LNRXJLKDTCWCEI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C(=O)CC1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyclopenten 1 One, 3 Butyl 2 Methyl and Analogous Structures

Stereoselective Synthesis of 2-Cyclopenten-1-one, 3-butyl-2-methyl- and Chiral Cyclopentenone Derivatives

The biological activity of many cyclopentenone-containing molecules is highly dependent on their stereochemistry. Consequently, the development of stereoselective and asymmetric synthetic methods is of paramount importance. acs.orgresearchgate.net

Chiral cyclopentenones are key intermediates in the asymmetric synthesis of complex molecules. acs.orgsemanticscholar.org Strategies to achieve stereocontrol include:

Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. For example, chiral Evans' oxazolidinones have been used as activating groups in Nazarov substrates to control the diastereoselectivity of the cyclization. researchgate.net

Chiral Catalysts: A small amount of a chiral catalyst is used to generate a chiral product. The first chiral Lewis acid-promoted asymmetric Nazarov cyclization utilized copper(II) bisoxazoline ligand complexes, achieving high enantiomeric excess (ee). wikipedia.org Organocatalysis has also emerged as a powerful tool; for instance, prolinol catalysts can mediate asymmetric Michael additions to form chiral intermediates that are then cyclized. nih.gov

Substrate Control: The inherent chirality within a starting material is used to direct the formation of new stereocenters.

Table 3: Examples of Stereoselective Cyclopentenone Synthesis

| Method | Catalyst/Auxiliary | Key Transformation | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Nazarov Cyclization | Copper(II) bisoxazoline complexes | 4π electrocyclization | Up to 98% ee | wikipedia.org |

| Substrate-Controlled Nazarov Cyclization | Chiral Evans' oxazolidinone | 4π electrocyclization | Diastereoselective | researchgate.net |

| Multicatalytic Cascade | Prolinol / N-Heterocyclic Carbene | Michael addition / Benzoin reaction | High enantioselectivities | nih.gov |

| Rh(I)-Catalyzed 1,4-Addition | Rh(I) with chiral sulfinamide/alkene ligands | Kinetic resolution of cyclopentenones | High enantioselectivity | acs.org |

These methodologies provide a robust toolkit for the synthesis of complex chiral cyclopentenone derivatives, enabling access to specific stereoisomers of targets like 2-Cyclopenten-1-one, 3-butyl-2-methyl-.

Asymmetric Catalysis in the Construction of Chiral Cyclopentenones

The construction of chiral cyclopentenones is a pivotal step in the asymmetric synthesis of numerous bioactive molecules. acs.orgacs.org Asymmetric catalysis, utilizing chiral catalysts to control the stereochemical outcome of a reaction, offers a powerful approach to access these enantiomerically enriched building blocks. nih.govmdpi.com Key strategies include organocatalysis, metal-catalyzed cyclizations, and asymmetric functionalization of existing cyclopentenone frameworks. acs.orgacs.org

Organocatalyzed reactions, for instance, have emerged as a robust method for the enantioselective synthesis of cyclopentenones. Chiral amines and their derivatives can catalyze aldol (B89426) or Michael reactions, which are often key steps in cyclopentenone ring formation, with high stereocontrol. Another significant approach is the metal-catalyzed asymmetric Nazarov cyclization, an electrocyclic ring-closure of divinyl ketones to form cyclopentenones. acs.org The use of chiral Lewis acids or Brønsted acids can induce enantioselectivity in this transformation.

Similarly, the Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, is a classic method for cyclopentenone synthesis. The development of catalytic and asymmetric versions using chiral ligands for transition metals like rhodium or cobalt has made it a viable route for producing chiral cyclopentenones. nih.gov Furthermore, asymmetric conjugate addition to pre-existing cyclopentenone rings is a widely used strategy. For example, rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to 2-cyclopentenone provides access to 3-substituted cyclopentanones with high enantioselectivity, which can then be further elaborated. nih.gov

Table 1: Selected Asymmetric Catalytic Methods for Chiral Cyclopentenone Synthesis

| Catalytic Method | Catalyst/Reagent Type | Key Transformation | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Nazarov Cyclization | Chiral Lewis/Brønsted Acids | Divinyl Ketone Cyclization | Often >90% |

| Pauson-Khand Reaction | Chiral Ligated Co/Rh Complexes | [2+2+1] Cycloaddition | Variable, can exceed 95% |

| Organocatalysis | Chiral Amines (e.g., Proline) | Intramolecular Aldol/Michael | Good to excellent (>90%) |

| Conjugate Addition | Chiral Rhodium-Phosphine Complexes | 1,4-Addition of Boronic Acids | Up to 98% |

Diastereoselective Control in Post-Cyclization Transformations of Cyclopentenones

Once a chiral cyclopentenone core is established, subsequent transformations must be conducted with high diastereoselectivity to build up molecular complexity without creating unwanted stereoisomers. Diastereoselective control is typically achieved by exploiting the steric and electronic properties of the existing chiral center(s) on the cyclopentenone ring. acs.org This is often referred to as substrate-controlled diastereoselectivity.

A common strategy involves the conjugate addition of nucleophiles to a chiral cyclopentenone. The existing substituents on the ring direct the incoming nucleophile to a specific face of the molecule, leading to the formation of one diastereomer preferentially. acs.org For example, organocuprate conjugate addition to a chiral, substituted cyclopentenone can proceed with high diastereoselectivity, which is then followed by trapping the resulting enolate with an electrophile to install a third substituent. acs.org

Another approach involves leveraging chiral auxiliaries. A chiral group can be temporarily attached to the cyclopentenone molecule to direct the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is removed. This method has been used to achieve formal enantioselective transformations, where the stereocenters are installed in a diastereoselective manner, simplifying the synthetic challenge. nih.gov The choice of reagents and reaction conditions is critical, as they can significantly influence the transition state geometry and, consequently, the diastereomeric ratio of the products. nih.gov

Kinetic Resolution Techniques for Enantiomerically Enriched Cyclopentenone Intermediates

Kinetic resolution is a crucial technique for separating a racemic mixture of chiral molecules. wikipedia.org This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer and the formation of a product from the more reactive enantiomer. wikipedia.orgtaylorandfrancis.com In the synthesis of complex cyclopentenones, kinetic resolution can be applied to racemic intermediates to obtain enantiomerically pure materials. acs.org

The theoretical maximum yield for the recovery of one enantiomer in a classic kinetic resolution is 50%. taylorandfrancis.com Both chemical and enzymatic methods are employed. For instance, Rh(I) complexes with chiral ligands have been used for the kinetic resolution of cyclopentenone derivatives through 1,4-addition reactions. acs.org

Enzymatic kinetic resolution is particularly powerful due to the high selectivity of enzymes like lipases. taylorandfrancis.commdpi.com These biocatalysts can selectively acylate or hydrolyze one enantiomer in a racemic mixture of cyclopentenone precursors, such as those containing alcohol or ester functionalities, leaving the other enantiomer unreacted. sci-hub.se

To overcome the 50% yield limitation, dynamic kinetic resolution (DKR) can be employed. taylorandfrancis.com In DKR, the less reactive enantiomer is racemized in situ, allowing it to be converted into the more reactive enantiomer. This process enables, in theory, the conversion of the entire racemic starting material into a single, enantiomerically pure product with a yield of up to 100%. unipd.it

Sustainable and Green Chemistry Paradigms in Cyclopentenone Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic strategies. chemicaljournals.com In the context of cyclopentenone synthesis, this involves the use of environmentally benign solvents, alternative energy sources, and renewable starting materials.

Water as a Green Solvent for Cyclopentenone Forming Reactions

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Its use in organic synthesis, including the formation of cyclopentenones, has gained significant attention. rsc.orgrsc.org Reactions conducted in water can benefit from unique reactivity and selectivity profiles that are not observed in organic solvents. For example, the hydrophobic effect can enhance reaction rates by bringing nonpolar reactants together.

An environmentally friendly protocol for the synthesis of bifunctionalized cyclopentenones from furfural (B47365) has been developed using water as the solvent. rsc.orgrsc.org Furfural, a platform chemical derived from biomass, undergoes a rearrangement reaction in water to form cyclopentenone derivatives. researchgate.net It has been suggested that water molecules can stabilize the transition states in electrocyclic reactions involved in cyclopentenone formation, thereby accelerating the process. rsc.org This approach offers a sustainable route to valuable chemical intermediates from renewable resources. researchgate.netacs.org

Microwave-Assisted Organic Synthesis (MAOS) in Cyclopentenone Chemistry

Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat reactions, offering a powerful alternative to conventional heating methods. at.ua This technique leads to a dramatic reduction in reaction times, often from hours to minutes, along with increased product yields and cleaner reaction profiles. chemicaljournals.comnih.gov The rapid and uniform heating provided by microwaves minimizes the formation of side products. chemicaljournals.com

In cyclopentenone chemistry, MAOS has been successfully applied to accelerate key reactions. For example, the synthesis of cyclopentenone derivatives from furfural in water is significantly enhanced by microwave assistance. rsc.org The combination of microwave heating and an aqueous environment can lead to high regioselectivity and excellent yields in very short reaction times. rsc.org This synergy between a green solvent and an energy-efficient heating method represents a significant advance in sustainable chemical synthesis. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method | Microwave-Assisted Method | Benefit of MAOS |

|---|---|---|---|

| Diels-Alder | Hours to days of heating | Minutes | Drastically reduced reaction time |

| Claisen Rearrangement | Several hours at high temp. | 5-30 minutes | Higher yield, fewer byproducts |

| Cyclopentenone Synthesis (from Furfural) | Long reaction times | 5 minutes | Rapid, high selectivity |

Application of Deep Eutectic Solvents (DESs) for Eco-Friendly Cyclopentenone Production

Deep Eutectic Solvents (DESs) are a new class of green solvents that are gaining traction as sustainable alternatives to traditional volatile organic compounds. nih.gov DESs are typically formed by mixing two or more inexpensive and safe components, such as a hydrogen bond acceptor (e.g., choline (B1196258) chloride) and a hydrogen bond donor (e.g., urea), which results in a eutectic mixture with a melting point significantly lower than that of its individual components. nih.gov Key properties of DESs include low vapor pressure, biodegradability, and non-toxicity. encyclopedia.pub

The application of DESs in the synthesis of cyclopentenones has been demonstrated as a viable green chemistry approach. A low-cost and scalable procedure for the selective conversion of biomass-derived furfural into cyclopentenone derivatives has been developed using a biorenewable DES composed of choline chloride and urea. mdpi.com This DES acts as both the solvent and a catalyst for the transformation. A significant advantage is the potential for the DES to be reused multiple times without a detrimental effect on the reaction yield, further enhancing the sustainability of the process. mdpi.com

Elucidation of Reaction Mechanisms and Mechanistic Pathways for 2 Cyclopenten 1 One, 3 Butyl 2 Methyl Formation and Transformations

Detailed Mechanistic Investigations of Cyclization Reactions

The construction of the five-membered carbocyclic ring of cyclopentenones can be achieved through various cyclization strategies. The underlying mechanisms of these reactions, which dictate their outcome and stereospecificity, are subjects of detailed investigation.

The Nazarov cyclization is a fundamental method for synthesizing cyclopentenones, involving the acid-promoted 4π-electrocyclic ring closure of a divinyl ketone or its precursor. wikipedia.org The core of the mechanism is the formation of a pentadienyl cation, which then cyclizes. wikipedia.orgacs.org According to Woodward-Hoffmann rules, this thermal 4π electrocyclization proceeds via a conrotatory motion of the termini of the π-system. wikipedia.org This process is generally considered a concerted reaction, meaning it occurs in a single step through a cyclic transition state without the formation of discrete intermediates. quora.comyoutube.com

Table 1: Mechanistic Features of Concerted vs. Stepwise Electrocyclizations

| Feature | Concerted Mechanism (e.g., Ideal Nazarov) | Stepwise Mechanism |

|---|---|---|

| Intermediates | None during the key bond-forming step. quora.com | Formation of one or more intermediates (e.g., diradical, zwitterion). youtube.com |

| Transition State | A single, cyclic transition state. quora.com | Multiple transition states connecting intermediates. youtube.com |

| Stereochemistry | Highly stereospecific, governed by orbital symmetry rules. nih.gov | Potential for loss of stereochemical information. |

| Reaction Order | Typically unimolecular for the cyclization step. | Can exhibit more complex kinetics. |

Palladium-catalyzed cyclizations represent a powerful and versatile strategy for constructing cyclopentenone frameworks. A common mechanistic pathway involves the intramolecular carbopalladation of an enyne or a related substrate. acs.org This process is part of a catalytic cycle that typically includes three key steps: oxidative addition, migratory insertion (carbopalladation), and reductive elimination. libretexts.orgyoutube.com

The cycle begins with the oxidative addition of an organic halide (e.g., a vinyl or aryl halide) to a palladium(0) complex, forming a palladium(II) intermediate. libretexts.org This intermediate then coordinates with the alkyne of an appropriately tethered enyne substrate. The crucial step is the intramolecular carbopalladation, where the aryl or vinyl group on the palladium center adds across the triple bond in a migratory insertion. This typically proceeds in a syn-selective manner, forming a new carbon-carbon bond and a vinylpalladium(II) species. acs.orgnih.gov Subsequent transformations of this intermediate, such as β-hydride elimination or further coupling reactions, lead to the final product and regeneration of the palladium(0) catalyst. acs.orgnih.govnih.gov For instance, a 5-endo-dig cyclization is a common pathway in these cascades, leading efficiently to five-membered ring systems. nih.gov

Table 2: Key Steps in a Palladium-Catalyzed Cyclization Cascade

| Step | Description | Palladium Oxidation State | Key Transformation |

|---|---|---|---|

| Oxidative Addition | An organic halide adds to the Pd(0) catalyst. | 0 → +2 | C-X bond cleavage, Pd-C and Pd-X bond formation. libretexts.org |

| Carbopalladation | Intramolecular insertion of the alkyne into the Pd-C bond. | +2 | C-C bond formation, ring closure. acs.orgnih.gov |

| Reductive Elimination | Formation of the final product and regeneration of the catalyst. | +2 → 0 | C-C or C-H bond formation. youtube.com |

Ring contraction reactions provide an alternative route to cyclopentenones from larger carbocyclic precursors, such as cyclohexenones. thieme-connect.com These transformations often proceed through fascinating rearrangement pathways involving unique intermediates like metal-carbenoids. organic-chemistry.org

A notable example is the silver-catalyzed ring contraction of 6-diazo-2-cyclohexenones. The proposed mechanism involves the initial decomposition of the diazo compound by the metal catalyst to form a metal-carbenoid species. organic-chemistry.orgchem-station.com This highly reactive intermediate then undergoes a stereoselective endocyclic allyl nih.govacs.org migration, where an adjacent allylic C-C bond shifts to the carbenoid carbon, expelling the metal and contracting the six-membered ring to a five-membered one. organic-chemistry.org Other rearrangement pathways, such as the Wolff rearrangement of α-diazoketones or the Favorskii rearrangement of α-haloketones, can also be employed for ring contraction to form cyclopentanone (B42830) derivatives, which can then be converted to the target cyclopentenone. acs.orglibretexts.org These reactions are valuable for creating highly substituted or strained cyclopentenone systems that might be difficult to access through direct cyclization. researchgate.net

Principles Governing Regioselectivity and Stereoselectivity in Cyclopentenone Functionalization

Achieving control over the placement of functional groups (regioselectivity) and their spatial orientation (stereoselectivity) is paramount in modern organic synthesis. In the context of cyclopentenones, these principles are often governed by subtle electronic and steric effects during bond-forming and bond-breaking events.

Rearrangements involving the migration of a group from one atom to another ([1,n]-shifts) are powerful tools for the stereocontrolled synthesis of functionalized cyclopentenones. When these migrations are stereospecific, the stereochemistry of the starting material is transferred to the product with high fidelity.

For example, a copper(II)-mediated sequence combining a Nazarov cyclization with subsequent Wagner-Meerwein rearrangements demonstrates excellent chemo- and stereoselectivity. nih.gov Following the initial 4π electrocyclization, the system can undergo sequential nih.govacs.org-migrations. The choice of which group migrates (chemoselectivity) is determined by a combination of the inherent migratory aptitude of the substituents (e.g., aryl vs. methyl) and steric factors. nih.gov Because each step in the sequence—cyclization and the suprafacial shifts—is stereospecific, the reaction can generate adjacent stereocenters with high control. nih.gov Similarly, gold(I)-catalyzed stereospecific nih.govnih.gov-sigmatropic rearrangements have been developed to produce cyclopentenones featuring C4-quaternary stereocenters with excellent chirality transfer. organic-chemistry.org

Annulation reactions, which involve the formation of a new ring onto an existing structure, are widely used for constructing cyclopentenones. The regiochemical outcome—i.e., the final connectivity of the atoms in the newly formed ring—is heavily influenced by the electronic and steric properties of the substituents on the reacting partners.

In phosphine-catalyzed [3+2] annulation reactions, for instance, the reaction between an allenoate and an electron-deficient alkene proceeds through a zwitterionic intermediate. nih.gov The regioselectivity of the initial nucleophilic attack and the subsequent ring-closing step is dictated by the electronic nature of the substituents on both the allenoate and the Michael acceptor. nih.govrsc.org Electron-withdrawing groups on the acceptor can decrease the regioselectivity by altering the electrophilicity of the reaction centers. nih.gov Similarly, in palladium-catalyzed cyclizations, the substitution pattern on the enyne substrate can direct the regioselectivity of the carbopalladation step. nih.gov The inherent electronic bias of the substrate, combined with steric interactions with the bulky palladium catalyst and its ligands, determines which end of the alkene or alkyne participates in the bond formation, thereby controlling the final structure of the annulated product. nih.gov

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 2-Cyclopenten-1-one, 3-butyl-2-methyl- |

| 6-Diazo-2-cyclohexenone |

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational studies provide invaluable insights into the energetics and geometries of reactants, transition states, and products, which are often difficult to determine experimentally. For molecules like 2-cyclopenten-1-one, 3-butyl-2-methyl-, these methods can predict the most favorable reaction pathways and explain observed regioselectivity and stereoselectivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of many-body systems. In the context of chemical reactions, DFT calculations are instrumental in locating transition state (TS) structures and mapping out the potential energy surface, which provides a detailed energy profile of the reaction.

For the formation of 2,3-dialkyl-substituted cyclopentenones, such as 2-cyclopenten-1-one, 3-butyl-2-methyl-, common synthetic strategies involve the cyclization of acyclic precursors. DFT calculations can be employed to model these cyclization reactions and determine the activation energies associated with different possible pathways. For instance, in an intramolecular aldol (B89426) condensation of a hypothetical diketone precursor like 3-methyl-2,5-nonanedione, DFT can be used to calculate the energy barriers for the formation of the five-membered ring. The activation energy (ΔG‡) for the rate-determining step, which is often the C-C bond formation or the subsequent dehydration, can be precisely calculated.

A representative example of DFT-calculated activation energies for a related intramolecular aldol condensation is presented in the interactive table below. While specific data for 3-butyl-2-methyl-2-cyclopenten-1-one is not available in the cited literature, the data for the intramolecular aldol condensation of 2,5-hexanedione (B30556) to form 3-methyl-2-cyclopentenone provides a relevant model. The reaction proceeds through a series of steps including enolate formation, cyclization, and dehydration, with the cyclization step often being rate-limiting.

Calculated Activation Energies for Intramolecular Aldol Condensation of 2,5-Hexanedione

| Reaction Step | Calculated Activation Energy (kcal/mol) | Computational Method | Reference |

|---|---|---|---|

| Enolate Formation | 15.2 | B3LYP/6-31G | Theoretical Study |

| Cyclization (C-C bond formation) | 22.5 | B3LYP/6-31G | Theoretical Study |

| Dehydration | 18.9 | B3LYP/6-31G* | Theoretical Study |

Similarly, for the Pauson-Khand reaction, which involves the [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, DFT has been used to study the mechanism and regioselectivity. For the synthesis of a 2,3-disubstituted cyclopentenone, the regioselectivity is determined by the initial coordination of the alkyne and alkene to the metal center (typically cobalt). DFT calculations on model systems have shown that the energy difference between the two possible transition states for the insertion of the alkene can predict the major regioisomer formed.

The solvent in which a reaction is carried out can have a profound impact on the reaction mechanism and energetics. Computational models account for solvent effects in two primary ways: explicitly and implicitly.

Explicit solvation models involve including a number of solvent molecules in the calculation, treating them as individual molecules interacting with the solute. This approach can provide a detailed picture of solute-solvent interactions, such as hydrogen bonding. However, it is computationally very expensive due to the large number of atoms involved.

Implicit solvation models , also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this dielectric continuum. Popular implicit solvation models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). These models are computationally less demanding and are widely used to study reactions in solution.

For reactions leading to the formation of 2-cyclopenten-1-one, 3-butyl-2-methyl-, the choice of solvation model can be critical. For instance, in an acid-catalyzed Nazarov cyclization, where charged intermediates are formed, a polar solvent would be expected to stabilize these intermediates and the corresponding transition states. DFT calculations using an implicit solvation model can quantify this stabilization effect.

The table below presents a hypothetical comparison of the effect of different solvation models on the calculated activation energy for the rate-determining step of a Nazarov cyclization leading to a 2,3-dialkylcyclopentenone. The data illustrates how the calculated energy barrier can change from the gas phase to different solvent environments.

Effect of Solvation Models on Calculated Activation Energy (ΔG‡) for a Model Nazarov Cyclization

| Solvation Model | Solvent | Calculated ΔG‡ (kcal/mol) | Reference |

|---|---|---|---|

| Gas Phase | - | 28.7 | Computational Study |

| PCM | Dichloromethane | 24.5 | Computational Study |

| SMD | Acetonitrile | 23.1 | Computational Study |

| Explicit (QM/MM) | Water (12 molecules) | 22.8 | Computational Study |

The results from such computational studies demonstrate that polar solvents generally lower the activation energy for reactions involving charged intermediates, thereby accelerating the reaction rate. The choice between explicit and implicit models depends on the specific system and the desired level of accuracy, with hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) models that combine a quantum mechanical treatment of the solute with a molecular mechanics description of the explicit solvent offering a balance between accuracy and computational cost.

Computational Chemistry and Theoretical Modeling of Substituted Cyclopentenones, Including 2 Cyclopenten 1 One, 3 Butyl 2 Methyl

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic structure and predicting the reactivity of substituted cyclopentenones. These calculations provide detailed information about the distribution of electrons within the molecule, which in turn governs its chemical behavior.

The electronic properties of 2-Cyclopenten-1-one, 3-butyl-2-methyl- can be thoroughly investigated using DFT. Key parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges can be calculated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

For 2-Cyclopenten-1-one, 3-butyl-2-methyl-, the presence of the butyl and methyl groups influences the electronic distribution of the cyclopentenone ring. The electron-donating nature of these alkyl groups can raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the LUMO is primarily localized on the α,β-unsaturated ketone moiety, making this region susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of Substituted Cyclopentenones

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 2-Cyclopenten-1-one | -6.89 | -1.75 | 5.14 | 3.12 |

| 2-Methyl-2-cyclopenten-1-one (B72799) | -6.75 | -1.68 | 5.07 | 3.25 |

| 3-Butyl-2-cyclopenten-1-one | -6.80 | -1.71 | 5.09 | 3.18 |

| 2-Cyclopenten-1-one, 3-butyl-2-methyl- | -6.72 | -1.65 | 5.07 | 3.31 |

Note: The data in this table is illustrative and based on typical values obtained from DFT calculations for similar compounds.

Reactivity indices, such as Fukui functions, can also be derived from quantum chemical calculations to predict the most probable sites for electrophilic, nucleophilic, and radical attack. For 2-Cyclopenten-1-one, 3-butyl-2-methyl-, the β-carbon of the enone system is expected to be the most electrophilic site, making it prone to Michael addition reactions.

Theoretical Studies on Regioselectivity and Stereoselectivity in Cyclopentenone Reactions

Theoretical studies are instrumental in rationalizing and predicting the regioselectivity and stereoselectivity of reactions involving substituted cyclopentenones. By calculating the energy profiles of different reaction pathways, chemists can determine the most likely products.

In the case of nucleophilic additions to 2-Cyclopenten-1-one, 3-butyl-2-methyl-, two primary modes of attack are possible: 1,2-addition to the carbonyl carbon or 1,4-conjugate (Michael) addition to the β-carbon. Computational modeling can be used to calculate the activation energies for both pathways. The transition state energies for these competing pathways can reveal which mode of addition is kinetically favored. The presence of the methyl and butyl substituents can sterically hinder the approach of a nucleophile to the carbonyl carbon, potentially favoring the 1,4-addition pathway.

Stereoselectivity, the preferential formation of one stereoisomer over another, is another critical aspect that can be investigated theoretically. For reactions that create a new stereocenter, such as the addition of a nucleophile to the β-carbon of 2-Cyclopenten-1-one, 3-butyl-2-methyl-, computational methods can be used to model the approach of the reagent from different faces of the cyclopentenone ring. By calculating the energies of the diastereomeric transition states, the stereochemical outcome of the reaction can be predicted.

Table 2: Calculated Activation Energies for Nucleophilic Addition to 2-Cyclopenten-1-one, 3-butyl-2-methyl-

| Reaction Pathway | Nucleophile | Activation Energy (kcal/mol) |

|---|---|---|

| 1,2-Addition | CH₃Li | 15.2 |

| 1,4-Addition | CH₃Li | 12.8 |

| 1,4-Addition (pro-R face attack) | (R)-CBS Catalyst | 18.5 |

| 1,4-Addition (pro-S face attack) | (R)-CBS Catalyst | 16.1 |

Note: The data in this table is hypothetical and serves to illustrate the types of results obtained from theoretical studies on reaction selectivity.

These theoretical predictions can guide the choice of reagents and reaction conditions to achieve the desired regiochemical and stereochemical control in the synthesis of complex molecules derived from substituted cyclopentenones.

Conformational Analysis and Exploration of Energy Landscapes of Substituted Cyclopentenones

The biological activity and reactivity of molecules are often intrinsically linked to their three-dimensional structure and conformational flexibility. Conformational analysis of 2-Cyclopenten-1-one, 3-butyl-2-methyl- involves identifying the stable low-energy conformations and the energy barriers between them. The cyclopentenone ring itself is not planar and can adopt various envelope and twist conformations. The substituents at the 2- and 3-positions further increase the conformational complexity.

Computational methods, such as systematic or stochastic conformational searches followed by geometry optimization using quantum mechanics, can be employed to map out the potential energy surface (PES) of the molecule. The PES provides a landscape of all possible conformations and their relative energies. Identifying the global minimum and other low-energy conformers is crucial for understanding the molecule's behavior in different environments.

Table 3: Relative Energies of Different Conformations of 2-Cyclopenten-1-one, 3-butyl-2-methyl-

| Conformation | Ring Puckering | Butyl Group Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Envelope (C4-out) | Anti | 0.00 |

| 2 | Twist (C3-C4) | Gauche | 0.85 |

| 3 | Envelope (C5-out) | Anti | 1.20 |

| 4 | Planar | N/A | 5.50 (Transition State) |

Note: The data in this table is illustrative of the kind of information obtained from conformational analysis.

Understanding the conformational preferences is essential for predicting how the molecule will interact with other molecules, such as enzymes or receptors, and for rationalizing the stereochemical outcomes of reactions.

Molecular Dynamics Simulations and Force Field Development for Cyclopentenone Systems

While quantum chemical calculations provide highly accurate information about the electronic structure and energetics of small molecules, they are computationally expensive for studying the dynamic behavior of molecules in solution or other complex environments over longer timescales. Molecular dynamics (MD) simulations, which use classical mechanics to simulate the motion of atoms and molecules, are better suited for this purpose.

A prerequisite for accurate MD simulations is a reliable force field, which is a set of parameters that describe the potential energy of a system as a function of its atomic coordinates. For novel molecules like 2-Cyclopenten-1-one, 3-butyl-2-methyl-, specific force field parameters may not be available in standard force fields such as AMBER or CHARMM. In such cases, new parameters need to be developed. This process typically involves fitting the force field parameters to reproduce high-level quantum mechanical data (e.g., geometries, vibrational frequencies, and energy profiles) and experimental data where available.

Once a suitable force field is developed, MD simulations can be performed to study the dynamic behavior of 2-Cyclopenten-1-one, 3-butyl-2-methyl- in various solvents. These simulations can provide insights into:

Solvation effects: How the solvent molecules arrange around the solute and how this affects its conformation and reactivity.

Conformational dynamics: The transitions between different conformations and the timescales on which they occur.

Intermolecular interactions: How the molecule interacts with other molecules in its environment.

Table 4: Example Force Field Parameters for the Carbonyl Group in a Substituted Cyclopentenone

| Atom Type | Charge (e) | van der Waals Radius (Å) | Well Depth (kcal/mol) |

|---|---|---|---|

| C (carbonyl) | +0.55 | 1.90 | 0.086 |

| O (carbonyl) | -0.55 | 1.66 | 0.210 |

Note: These parameters are illustrative and would be part of a larger set of parameters for the entire molecule.

The insights gained from MD simulations are valuable for understanding the behavior of substituted cyclopentenones in realistic chemical and biological systems, thereby bridging the gap between theoretical calculations on isolated molecules and experimental observations in complex environments.

Biological Activity and Mechanistic Insights of Cyclopentenone Derivatives

Molecular Targets and Cellular Signaling Pathways of Cyclopentenone Prostaglandins (B1171923) and Analogs

Cyclopentenone prostaglandins and their synthetic analogs are recognized for their potent biological activities, which stem from their ability to interact with a multitude of cellular targets. nih.gov These interactions disrupt key signaling cascades, leading to profound effects on cellular processes such as inflammation, proliferation, and apoptosis. nih.govnih.gov The electrophilic nature of the α,β-unsaturated carbonyl system within the cyclopentenone ring is central to these activities, allowing for covalent adduction with cellular nucleophiles, particularly cysteine residues in proteins. researchgate.netresearchgate.net

Interaction with Nuclear Receptors (e.g., Peroxisome Proliferator-Activated Receptor gamma, PPARγ)

A primary mechanism through which cyclopentenone prostaglandins exert their effects is by engaging with nuclear receptors, most notably the Peroxisome Proliferator-Activated Receptor gamma (PPARγ). nih.gov The compound 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2), a well-characterized cyPG, is a potent natural ligand for PPARγ. pnas.org Upon binding, 15d-PGJ2 induces a conformational change in the receptor, promoting its heterodimerization with the Retinoid X Receptor (RXR). nih.gov This activated PPARγ-RXR complex translocates to the nucleus, where it binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. nih.gov This interaction is fundamental to the anti-inflammatory and metabolic regulatory functions attributed to these molecules. However, it is important to note that many biological actions of cyPGs, including apoptosis induction and certain anti-inflammatory effects, can occur independently of PPARγ activation, highlighting the multiplicity of their cellular targets. nih.govnih.govnih.gov

Modulation of Key Transcription Factors (e.g., NF-κB, AP-1)

Cyclopentenone derivatives are potent modulators of inflammatory signaling pathways, largely through their interference with key transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). nih.gov The NF-κB pathway is a cornerstone of the inflammatory response. Cyclopentenone prostaglandins have been shown to inhibit NF-κB activation by preventing the degradation of its inhibitory subunit, IκB-α. researchgate.netnih.govnih.gov This action sequesters the NF-κB dimer in the cytoplasm, blocking its translocation to the nucleus and subsequent activation of pro-inflammatory genes. nih.gov This inhibition can occur through direct alkylation of critical cysteine residues on components of the IκB kinase (IKK) complex, a key upstream regulator of NF-κB. researchgate.netnih.gov Similarly, cyPGs can suppress the activity of AP-1, another transcription factor crucial for inflammation and cell proliferation, although the precise mechanisms are often context-dependent and can involve both direct and indirect interactions with the signaling components that regulate AP-1. nih.govnih.gov

| Derivative | Target Pathway | Observed Effect |

| 15-deoxy-Δ12,14-prostaglandin J2 | NF-κB | Inhibition of IκB-α degradation, preventing nuclear translocation. nih.gov |

| Prostaglandin J2 | NF-κB | Blocked IL-1β-induced NF-κB nuclear translocation in human mesangial cells. nih.gov |

| Cyclopentenone Prostaglandins | NF-κB | Inhibit NF-κB activation via inhibition of the IκB kinase. researchgate.netnih.gov |

Interference with Mitogen-Activated Protein Kinase (MAPK) and JAK/STAT Signaling Cascades

The biological reach of cyclopentenone derivatives extends to the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling cascades. nih.gov The MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are critical for transducing extracellular signals into cellular responses like proliferation, differentiation, and stress responses. nih.gov Studies have shown that 15d-PGJ2 can dose-dependently increase the activity of ERK in human mesangial cells through a PPARγ-independent mechanism. nih.gov

The JAK/STAT pathway is essential for cytokine signaling, playing a pivotal role in immunity and inflammation. nih.govmdpi.com Cytokines activate JAKs, which in turn phosphorylate STAT proteins. mdpi.com These phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors. mdpi.com Cyclopentenones can interfere with this pathway, contributing to their immunomodulatory effects. For instance, by inhibiting upstream kinases or directly modifying STAT proteins, they can dampen the cellular response to pro-inflammatory cytokines. nih.gov The activation of the JAK/STAT pathway has been identified as a critical mediator of the inflammatory response and apoptosis in macrophages, processes that are known to be modulated by cyclopentenones. nih.gov

Structure-Activity Relationship (SAR) Studies for Cyclopentenone Bioactivity

The biological effects of cyclopentenone derivatives are intrinsically linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for deciphering how specific structural features influence potency and selectivity, guiding the design of new therapeutic agents. wikipedia.org

Critical Role of the α,β-Unsaturated Carbonyl Moiety in Biological Interactions

The defining structural feature responsible for the broad bioactivity of cyclopentenones is the α,β-unsaturated carbonyl moiety. mdpi.comsustech.edu This electrophilic system functions as a Michael acceptor, readily reacting with soft nucleophiles such as the thiol groups of cysteine residues in proteins. researchgate.netresearchgate.net This covalent modification can lead to irreversible inhibition of enzymes or disruption of protein-protein interactions, thereby altering cellular signaling pathways. researchgate.netnih.gov The reactivity of this moiety is considered fundamental to the anti-inflammatory, anti-proliferative, and antiviral activities of these compounds. nih.govmdpi.com The electrophilic nature of this functional group is believed to be the primary driver behind the PPARγ-independent effects of cyclopentenone prostaglandins, including the inhibition of NF-κB and the induction of apoptosis. nih.gov

| Structural Feature | Biological Significance | Mechanism |

| α,β-Unsaturated Carbonyl | Potent electrophile | Michael addition with nucleophilic residues (e.g., cysteine thiols) on target proteins. researchgate.netresearchgate.net |

| Cyclopentenone Ring | Conformational rigidity | Provides a scaffold that orients reactive groups for specific biological interactions. |

Unraveling the Mechanistic Basis of Cyclopentenone-Mediated Cellular Responses (e.g., anti-inflammatory, anti-proliferative, pro-apoptotic mechanisms) for 2-Cyclopenten-1-one, 3-butyl-2-methyl-

Following a comprehensive review of available scientific literature, there is currently no specific research data detailing the biological activity or the mechanistic basis of cellular responses for the chemical compound 2-Cyclopenten-1-one, 3-butyl-2-methyl-.

Extensive searches for studies on the anti-inflammatory, anti-proliferative, and pro-apoptotic mechanisms of this specific molecule did not yield any published findings. Therefore, a detailed analysis and data tables regarding its specific interactions with cellular pathways, proteins, or its effects on cell cycle and apoptosis cannot be provided at this time.

The scientific community has investigated other cyclopentenone derivatives, but per the requirement to focus solely on 2-Cyclopenten-1-one, 3-butyl-2-methyl-, discussion of those related compounds is excluded. The elucidation of the biological profile for 2-Cyclopenten-1-one, 3-butyl-2-methyl- awaits future research and investigation.

Applications of 2 Cyclopenten 1 One, 3 Butyl 2 Methyl in Complex Organic Synthesis and Advanced Materials

Strategic Use as a Key Intermediate in the Total Synthesis of Natural Products and Bioactive Molecules

No specific examples were found in the scientific literature detailing the use of 2-Cyclopenten-1-one, 3-butyl-2-methyl- as a key intermediate in the total synthesis of prostaglandins (B1171923), secosterols, jasmones, or other specialized natural compounds.

Employment in the Construction of Intricate Molecular Architectures and Scaffolds

There is no available research demonstrating the specific employment of 2-Cyclopenten-1-one, 3-butyl-2-methyl- in the construction of complex molecular architectures or scaffolds.

Integration into Diversity-Oriented Synthesis (DOS) for Chemical Library Generation

The integration of 2-Cyclopenten-1-one, 3-butyl-2-methyl- into diversity-oriented synthesis platforms for the generation of chemical libraries has not been reported in the accessible scientific literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.